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molecular formula C10H12FN3O2 B3060566 1,3-Dimethyl-5-(2-fluorophenyl)biuret CAS No. 53285-95-3

1,3-Dimethyl-5-(2-fluorophenyl)biuret

Cat. No. B3060566
M. Wt: 225.22 g/mol
InChI Key: YSOVFFJRBQSBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04007175

Procedure details

To a solution of 8.8 g (0.1 mol) of 1,3-dimethyl urea dissolved in 30 ml of xylene there was added a solution of 13.7 g (0.1 mol) of 2-fluorophenylisocyanate dissolved in 30 ml of xylene. The resulting mixture was refluxed for 4 hours and then allowed to stand at ambient temperature for 16 hours. During this time the product crystallized and was removed by filtration. The product weighed 15.8 g. The NMR spectrum had a doublet at 2.86 ppm, a singlet at 3.25 ppm, and a multiplet structure at 7.2 ppm, characteristic of a biuret structure.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([NH:5][CH3:6])=[O:4].[F:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N:14]=[C:15]=[O:16]>C1(C)C(C)=CC=CC=1>[CH3:1][NH:2][C:3]([N:5]([CH3:6])[C:15]([NH:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[F:7])=[O:16])=[O:4]

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
CNC(=O)NC
Name
Quantity
30 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
13.7 g
Type
reactant
Smiles
FC1=C(C=CC=C1)N=C=O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
During this time the product crystallized
CUSTOM
Type
CUSTOM
Details
was removed by filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CNC(=O)N(C(=O)NC1=C(C=CC=C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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